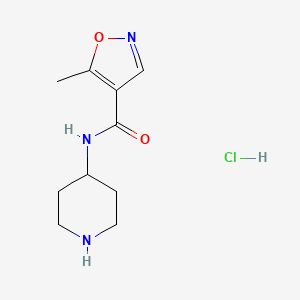

5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride

Descripción general

Descripción

5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride, commonly known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It is a small molecule that has been used for scientific research purposes due to its ability to activate the α7 nAChR, which is involved in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

CGRP Receptor Antagonist Synthesis

- The compound "(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide" is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective, and economical synthesis of its hydrochloride salt has been developed and demonstrated on a multikilogram scale (Cann et al., 2012).

Novel Amino Acid-like Building Blocks

- Novel achiral and chiral heterocyclic amino acid-like building blocks were synthesized, including regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, prepared via the reaction of β-enamino ketoesters with hydroxylamine hydrochloride (Bruzgulienė et al., 2022).

Soluble Epoxide Hydrolase Inhibitors

- 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified using encoded library technology. The triazine heterocycle was found to be critical for high potency and P450 selectivity, contributing to the development of a useful tool compound for in vivo investigation (Thalji et al., 2013).

Antipsychotic Agent Analogues

- Heterocyclic analogues of 1192U90 were synthesized, including various types of heterocyclic carboxamides like pyridine-, thiophene-, and indazolecarboxamides. These analogues showed potential as antipsychotic agents, with two derivatives exhibiting potent in vivo activities (Norman et al., 1996).

Interaction with CB1 Cannabinoid Receptor

- The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. This study explored its molecular interaction with the receptor, contributing to the understanding of antagonist activity in the cannabinoid system (Shim et al., 2002).

Diarylpyrazoles Metabolism Study

- The in vitro metabolisms of diarylpyrazole analogs, including SR141716A (a CB1 receptor ligand), were studied, providing insights into the metabolic profile and structural modifications of these compounds in rat liver microsomes (Zhang et al., 2005).

Glycine Transporter 1 Inhibitor

- Identification of a potent and orally available glycine transporter 1 inhibitor, which was structurally diverse and exhibited favorable pharmacokinetics, highlighting its potential as a central nervous system therapeutic agent (Yamamoto et al., 2016).

Propiedades

IUPAC Name |

5-methyl-N-piperidin-4-yl-1,2-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-7-9(6-12-15-7)10(14)13-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAELGCJYVHILGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/structure/B1420773.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)

![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)

![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)

![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)